molecular formula C5H7FN2O2S B13222331 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B13222331
M. Wt: 178.19 g/mol
InChI Key: IXEYFSDTKHXEJS-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by sulfonylation. One common method includes the reaction of 1-ethyl-1H-pyrazole with sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles, such as solvent-free reactions and eco-friendly solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of pyrazolones.

    Reduction: Formation of pyrazolines.

Scientific Research Applications

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride involves the inhibition of specific enzymes by forming a covalent bond with the active site. This covalent modification can lead to the inactivation of the enzyme, thereby exerting its biological effects. The molecular targets and pathways involved include serine proteases and other enzymes critical for cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-sulfonyl fluoride
  • 1-Phenyl-1H-pyrazole-4-sulfonyl fluoride
  • 1-Ethyl-1H-pyrazole-3-sulfonyl fluoride

Uniqueness

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.19 g/mol

IUPAC Name

1-ethylpyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C5H7FN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3

InChI Key

IXEYFSDTKHXEJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)F

Origin of Product

United States

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